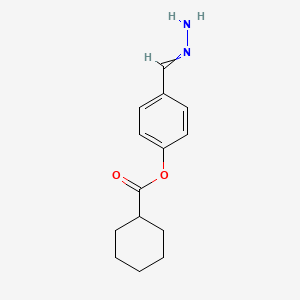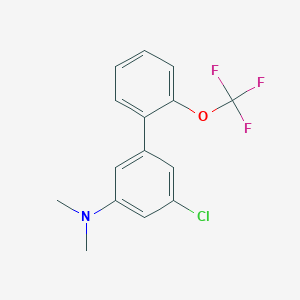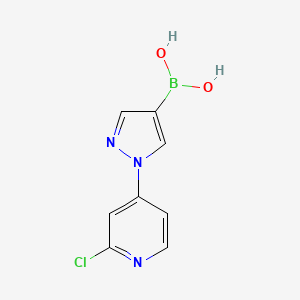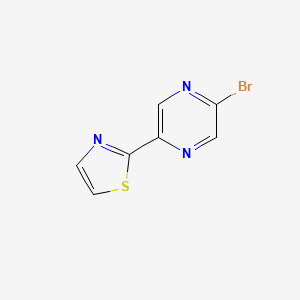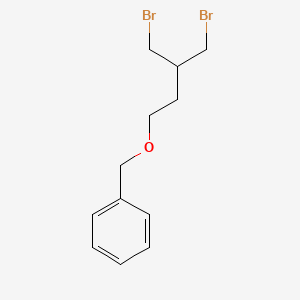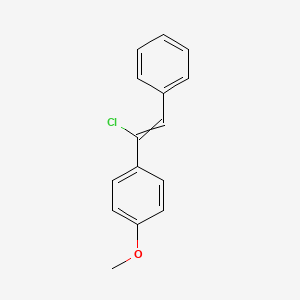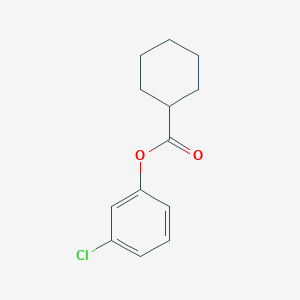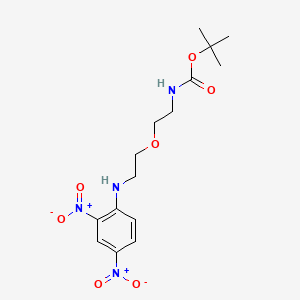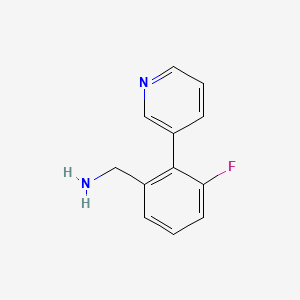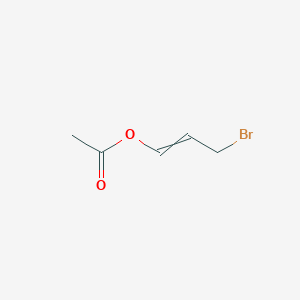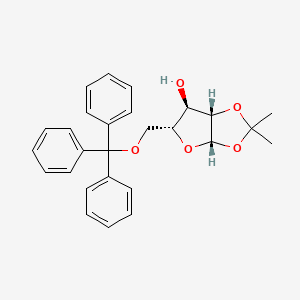
1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose: is a complex organic compound that belongs to the class of arabinofuranoses. This compound is characterized by the presence of a methylethylidene group at the 1,2-positions and a triphenylmethyl group at the 5-position of the beta-D-arabinofuranose ring. It is primarily used in research and development within the fields of chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose typically involves the protection of the hydroxyl groups of beta-D-arabinofuranose. The process begins with the formation of the methylethylidene acetal at the 1,2-positions. This is followed by the introduction of the triphenylmethyl group at the 5-position. The reaction conditions often require the use of acid catalysts and anhydrous solvents to ensure the selective protection of the desired hydroxyl groups.
Industrial Production Methods: While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into different derivatives.
Substitution: The triphenylmethyl group can be substituted with other functional groups to create new compounds with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require the use of nucleophiles and appropriate solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with varying functional groups.
科学的研究の応用
1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protective group in carbohydrate chemistry.
Biology: The compound is utilized in the study of enzyme mechanisms and carbohydrate metabolism.
Medicine: Research involving this compound contributes to the development of new pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose involves its interaction with specific molecular targets and pathways. The methylethylidene and triphenylmethyl groups provide steric protection to the arabinofuranose ring, allowing selective reactions to occur at other positions. This selective reactivity is crucial for its use in synthetic chemistry and biochemical studies.
類似化合物との比較
- 1,2-O-(1-Methylethylidene)-3-O-(phenylmethyl)-alpha-D-glucofuranose
- 1,2:5,6-Di-O-cyclohexylidene-alpha-D-glucofuranose
- Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate
Uniqueness: 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose is unique due to its specific protective groups, which provide selective reactivity and stability. This makes it particularly valuable in synthetic applications where precise control over reaction pathways is required.
特性
分子式 |
C27H28O5 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
(3aS,5R,6R,6aS)-2,2-dimethyl-5-(trityloxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C27H28O5/c1-26(2)31-24-23(28)22(30-25(24)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3/t22-,23-,24+,25+/m1/s1 |
InChIキー |
NRPUJUCGRNWUOE-NGSHPTGOSA-N |
異性体SMILES |
CC1(O[C@H]2[C@@H]([C@H](O[C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
正規SMILES |
CC1(OC2C(C(OC2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


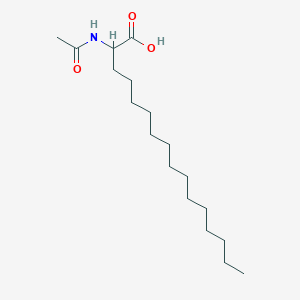
![tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14067236.png)
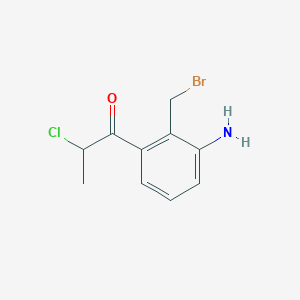
![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)
